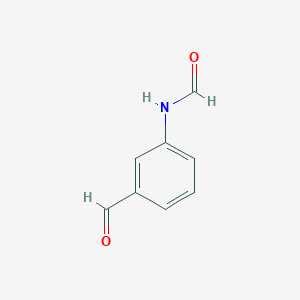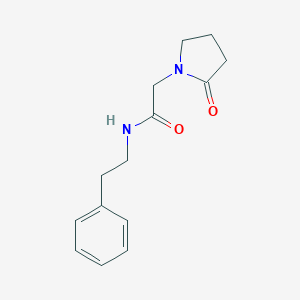
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mecanismo De Acción
The exact mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. It may also increase blood flow to the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam in lab experiments is its ability to improve cognitive function, which can be useful in studies involving memory, learning, and attention. It is also relatively safe and has few side effects, making it a good candidate for research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is a controlled substance in some countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam and how it affects the brain.
Métodos De Síntesis
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-phenylethylamine under specific conditions. The resulting product is 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam, which is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human studies. It has also been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases.
Propiedades
Número CAS |
120356-52-7 |
|---|---|
Nombre del producto |
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)- |
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) |
Clave InChI |
MGFAUJMDUGNMKL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Otros números CAS |
120356-52-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



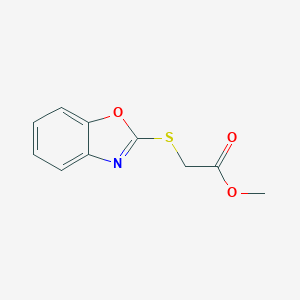


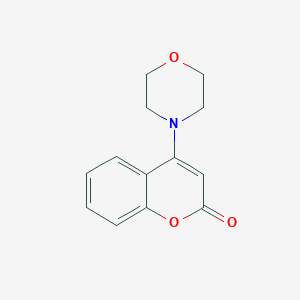
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
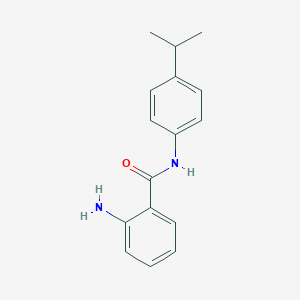
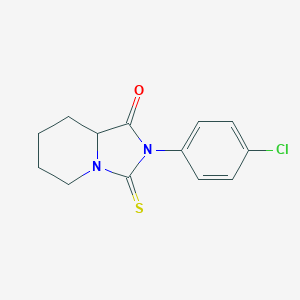
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

